

# An In-depth Technical Guide to the Crystalline Structure of Lead Hydroxide Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *c-PB2(OH)2*

Cat. No.: *B15564108*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structures of various lead hydroxide compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in materials science, chemistry, and drug development, where an understanding of the solid-state chemistry of lead compounds is crucial. This document summarizes key crystallographic data, details experimental protocols for synthesis and characterization, and provides visual representations of structural relationships and experimental workflows.

## Introduction to Lead Hydroxide Compounds

Lead hydroxide and its related salts are a diverse group of inorganic compounds with complex crystal chemistry. Their structures are often characterized by the presence of hydroxyl groups, which can form intricate networks and layered arrangements in the solid state. These compounds are of significant interest due to their historical use in pigments, their role in the environmental fate of lead, and their potential applications in various materials. A thorough understanding of their crystalline structures is fundamental to elucidating their properties and predicting their behavior in different chemical and biological systems.

While simple lead(II) hydroxide,  $\text{Pb}(\text{OH})_2$ , is not a well-characterized isolated compound, a variety of more complex and stable crystalline phases incorporating hydroxide ions are known. [1][2] These include basic lead carbonates, sulfates, nitrates, and chlorides. The coordination

polyhedra of the  $\text{Pb}^{2+}$  cations in these structures are often distorted due to the stereochemically active lone pair of electrons.[3][4]

## Crystallographic Data of Lead Hydroxide Compounds

The following tables summarize the crystallographic data for several key lead hydroxide-containing compounds. This information has been compiled from various crystallographic studies and provides a basis for comparative structural analysis.

**Table 1: Crystallographic Data for Lead(II) Hydroxide and Related Oxides/Hydroxides**

| Compound Formula                     | Common Name/Phase  | Crystal System | Space Group   | Lattice Parameters (Å) |
|--------------------------------------|--------------------|----------------|---------------|------------------------|
| $\text{Pb}(\text{OH})_2$             | Lead(II) Hydroxide | Orthorhombic   | Pnma          | Not specified          |
| $\text{Pb}_6\text{O}_4(\text{OH})_4$ | -                  | Hexagonal      | Not specified | Not specified          |

Note: The existence of a simple, well-defined  $\text{Pb}(\text{OH})_2$  crystalline solid is debated, with some sources suggesting it is an ill-defined component.[1] The orthorhombic structure mentioned is based on a computational model.[5] The  $\text{Pb}_6\text{O}_4(\text{OH})_4$  cluster compound is a well-characterized crystalline product from the hydrolysis of lead(II) acetate solutions.[1][2][6]

**Table 2: Crystallographic Data for Basic Lead Carbonates**

| Compound Formula                                  | Mineral Name   | Crystal System | Space Group                                   | Lattice Parameters (Å)                               |
|---------------------------------------------------|----------------|----------------|-----------------------------------------------|------------------------------------------------------|
| $\text{Pb}_3(\text{CO}_3)_2(\text{OH})_2$         | Hydrocerussite | Rhombohedral   | R-3m                                          | $a = 5.246, c = 23.702$ <sup>[7]</sup>               |
| $\text{Pb}_5\text{O}(\text{OH})_2(\text{CO}_3)_3$ | Plumbonacrite  | Hexagonal      | P6 <sub>3</sub> cm                            | $a = 9.0921, c = 24.923$ <sup>[4][8]</sup>           |
| $\text{Pb}_2\text{O}(\text{CO}_3)$                | Shannonite     | Orthorhombic   | P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> | $a = 5.1465, b = 9.014, c = 9.315$ <sup>[3][9]</sup> |

**Table 3: Crystallographic Data for Lead Sulfate Carbonate Hydroxides (Trimorphous Polymorphs)**

| Compound Formula                                       | Mineral Name  | Crystal System | Space Group        | Lattice Parameters (Å)                                                   |
|--------------------------------------------------------|---------------|----------------|--------------------|--------------------------------------------------------------------------|
| $\text{Pb}_4(\text{SO}_4)(\text{CO}_3)_2(\text{OH})_2$ | Leadhillite   | Monoclinic     | P2 <sub>1</sub> /a | $a = 9.11, b = 20.82, c = 11.59, \beta \approx 90^\circ$ <sup>[10]</sup> |
| $\text{Pb}_4(\text{SO}_4)(\text{CO}_3)_2(\text{OH})_2$ | Macphersonite | Orthorhombic   | Pcab               | $a = 10.37, b = 23.10, c = 9.25$ <sup>[11][12][13]</sup>                 |
| $\text{Pb}_4(\text{SO}_4)(\text{CO}_3)_2(\text{OH})_2$ | Susannite     | Trigonal       | P3                 | $a = 9.07, c = 11.57$ <sup>[14][15][16]</sup>                            |

**Table 4: Crystallographic Data for Other Lead Hydroxide Compounds**

| Compound Formula                                               | Mineral Name/Phase | Crystal System | Space Group       | Lattice Parameters (Å)                                                          |
|----------------------------------------------------------------|--------------------|----------------|-------------------|---------------------------------------------------------------------------------|
| $\text{Pb}_{13}\text{O}_8(\text{OH})_6(\text{NO}_3)_4$         | -                  | Rhombohedral   | R-3               | $a = 10.283, c = 25.471$ <a href="#">[17]</a>                                   |
| $\text{Pb}_7\text{O}_4(\text{OH})_4\text{Cl}_2$                | -                  | Monoclinic     | C112 <sub>1</sub> | $a = 5.791, b = 12.998, c = 19.330, \gamma = 90.089^\circ$ <a href="#">[18]</a> |
| $\text{K}(\text{UO}_2)(\text{AsO}_4)\cdot 3\text{H}_2\text{O}$ | Abernathyite       | Tetragonal     | P4/ncc            | $a = 7.176, c = 18.126$ <a href="#">[19]</a> <a href="#">[20]</a>               |

## Experimental Protocols

The determination of the crystal structures of lead hydroxide compounds relies on a combination of synthesis of high-quality single crystals or pure polycrystalline powders, followed by diffraction-based characterization techniques.

## Synthesis of Crystalline Lead Hydroxide Compounds

Hydrothermal Synthesis: This is a common method for obtaining single crystals of basic lead carbonates like shannonite and plumbonacrite.[\[3\]](#)[\[4\]](#)

- Example Protocol for Shannonite ( $\text{Pb}_2\text{O}(\text{CO}_3)$ ):
  - A mixture of 0.10 g of  $\text{PbO}$  and 0.06 g of  $\text{K}_2\text{CO}_3$  is placed in a Teflon-lined Parr bomb with 5 ml of  $\text{H}_2\text{O}$ .[\[3\]](#)
  - The pH of the solution is adjusted to approximately 11 using aqueous  $\text{NaOH}$ .[\[3\]](#)
  - The reactants are heated to 230°C for about 36 hours.[\[3\]](#)
  - The resulting products are filtered and washed with ultrapure water.[\[3\]](#) This method can yield crystals of shannonite,  $\text{Pb}_3\text{O}_2(\text{CO}_3)$ , and plumbonacrite.[\[3\]](#)

Controlled Hydrolysis: This technique is employed for the synthesis of crystalline lead oxyhydroxides.

- Example Protocol for  $\text{Pb}_6\text{O}_4(\text{OH})_4$ :

- Careful hydrolysis of a lead(II) acetate solution can yield a crystalline product with the formula  $6\text{PbO}\cdot 2\text{H}_2\text{O}$ , which can also be represented as  $\text{Pb}_6\text{O}_4(\text{OH})_4$ .[\[1\]](#)[\[2\]](#) The precise conditions for this hydrolysis, such as temperature and pH control, are crucial for obtaining a well-defined crystalline product.

Aqueous Precipitation: Basic lead carbonates can be synthesized by the reaction of a soluble lead salt with a carbonate source in an aqueous medium with controlled pH.

- Example Protocol for Hydrocerussite ( $\text{Pb}_3(\text{CO}_3)_2(\text{OH})_2$ ):

- Synthetic hydrocerussite can be obtained as a white powder by the action of carbon dioxide and water on either lead or litharge ( $\text{PbO}$ ) at a pH of 4–5.[\[7\]](#)[\[21\]](#)[\[22\]](#)

## Crystallographic Characterization

Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique for the precise determination of the crystal structure of a compound. A suitable single crystal is mounted on a diffractometer, and the diffraction pattern of X-rays is collected as the crystal is rotated. The resulting data allow for the determination of the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice. The structures of shannonite, plumbonacrite, and  $\text{Pb}_{13}\text{O}_8(\text{OH})_6(\text{NO}_3)_4$  were solved using this method.[\[3\]](#)[\[4\]](#)[\[17\]](#)

Powder X-ray Diffraction (PXRD): This method is used for phase identification of polycrystalline materials and can also be used for ab initio structure determination and refinement using techniques like the Rietveld method. The crystal structure of synthetic hydrocerussite was determined from X-ray powder diffraction data.[\[21\]](#)[\[22\]](#)

Neutron Diffraction: This technique is complementary to X-ray diffraction and is particularly useful for accurately locating light atoms, such as hydrogen in hydroxyl groups, in the presence of heavy atoms like lead. The structures of  $\text{Pb}_6\text{O}_4(\text{OH})_4$  and  $\text{Pb}_3\text{O}_2(\text{OH})_2$  have been analyzed using neutron powder diffraction.[\[2\]](#)

# Structural Relationships and Experimental Workflows

Visualizing the relationships between different crystal structures and the experimental procedures for their determination can aid in understanding the complex chemistry of lead hydroxide compounds.

Caption: Trimorphous relationship of Leadhillite, Macphersonite, and Susannite.

Caption: General experimental workflow for synthesis and crystallographic analysis.

## Conclusion

The crystalline structures of lead hydroxide compounds are diverse and complex, encompassing a range of crystal systems and layered architectures. This guide has provided a consolidated resource of crystallographic data for several key compounds, including basic lead carbonates and sulfates. The detailed experimental protocols for their synthesis and characterization offer practical insights for researchers in the field. The provided visualizations of the trimorphous relationship between leadhillite, macphersonite, and susannite, and the general experimental workflow, serve to further clarify the structural chemistry and analytical approaches pertinent to this class of materials. A thorough understanding of these fundamental structural properties is essential for advancing research in areas where lead compounds play a significant role.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lead(II) hydroxide - Wikipedia [en.wikipedia.org]
- 2. Lead hydroxide (Pb(OH)2) | 19783-14-3 | Benchchem [benchchem.com]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. Crystal chemistry of basic lead carbonates. II. Crystal structure of synthetic 'plumbonacrite' | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Crystal chemistry of basic lead carbonates . I . Crystal structure of synthetic shannonite , Pb<sub>2</sub>O ( CO<sub>3</sub> ) | Semantic Scholar [semanticscholar.org]
- 10. Leadhillite - Wikipedia [en.wikipedia.org]
- 11. Macphersonite - Wikipedia [en.wikipedia.org]
- 12. Macphersonite (Macphersonite) - Rock Identifier [rockidentifier.com]
- 13. rruff.net [rruff.net]
- 14. mindat.org [mindat.org]
- 15. mindat.org [mindat.org]
- 16. Susannite - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Crystal chemistry of lead oxide chlorides. II. Crystal structure of Pb<sub>7</sub>O<sub>4</sub>(OH)<sub>4</sub>Cl<sub>2</sub> - European Journal of Mineralogy Volume 14 Number 1 — Schweizerbart science publishers [schweizerbart.de]
- 19. mindat.org [mindat.org]
- 20. mindat.org [mindat.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystalline Structure of Lead Hydroxide Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15564108#crystalline-structure-of-lead-hydroxide-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)